molecular formula C21H10F2N4 B13425363 Tricycloquinazoline, 3,8-difluoro- CAS No. 314-04-5

Tricycloquinazoline, 3,8-difluoro-

Cat. No.: B13425363
CAS No.: 314-04-5
M. Wt: 356.3 g/mol
InChI Key: VLVFOIKZRUFWDM-UHFFFAOYSA-N
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Description

Tricycloquinazoline, 3,8-difluoro- is a fluorinated derivative of tricycloquinazoline, a compound known for its unique structural properties and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricycloquinazoline, 3,8-difluoro- typically involves the fluorination of tricycloquinazoline. One common method is the nucleophilic substitution of hydrogen atoms with fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of tricycloquinazoline, 3,8-difluoro- may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tricycloquinazoline, 3,8-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tricycloquinazoline, 3,8-difluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tricycloquinazoline, 3,8-difluoro- involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, inhibiting their activity. The fluorine atoms enhance its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways .

Comparison with Similar Compounds

Uniqueness: Tricycloquinazoline, 3,8-difluoro- stands out due to its enhanced chemical stability and biological activity compared to its non-fluorinated counterparts. The presence of fluorine atoms significantly alters its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

314-04-5

Molecular Formula

C21H10F2N4

Molecular Weight

356.3 g/mol

IUPAC Name

4,12-difluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10(15),11,13,16,18,20,22-dodecaene

InChI

InChI=1S/C21H10F2N4/c22-11-5-7-17-14(9-11)21-26-18-8-6-12(23)10-15(18)20-24-16-4-2-1-3-13(16)19(25-17)27(20)21/h1-10H

InChI Key

VLVFOIKZRUFWDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C5=NC6=C(C=C(C=C6)F)C(=N2)N35

Origin of Product

United States

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